![molecular formula C19H24N2O4 B15145363 tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)
tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate: is a complex organic compound with a molecular weight of 34441 g/mol It is characterized by the presence of a tert-butyl carbamate group and a 1,3-dioxoisoindoline moiety, linked through a hex-4-en-2-yl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate typically involves the following steps:
Formation of the 1,3-dioxoisoindoline moiety: This can be achieved through the reaction of phthalic anhydride with an amine, followed by cyclization.
Attachment of the hex-4-en-2-yl chain: This step involves the alkylation of the 1,3-dioxoisoindoline intermediate with an appropriate alkyl halide.
Introduction of the tert-butyl carbamate group: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hex-4-en-2-yl chain, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the 1,3-dioxoisoindoline moiety, converting it to a more reduced form such as a dihydroisoindoline.
Substitution: The tert-butyl carbamate group can be substituted under appropriate conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Dihydroisoindoline derivatives.
Substitution: Various substituted carbamates.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a protecting group for amines in organic synthesis.
Biology:
- Potential use in the development of enzyme inhibitors.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential as a prodrug, where the tert-butyl carbamate group can be cleaved to release an active drug.
- Explored for its anti-inflammatory and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a prodrug, where enzymatic cleavage of the tert-butyl carbamate group releases the active drug. This active drug can then interact with its target, such as an enzyme or receptor, to exert its effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
- tert-butyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate
- tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)propyl]carbamate
Comparison:
- tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate is unique due to its hex-4-en-2-yl chain, which imparts specific chemical properties and reactivity.
- The presence of the 1,3-dioxoisoindoline moiety is a common feature among similar compounds, contributing to their biological activity.
- The tert-butyl carbamate group serves as a protecting group in all these compounds, but the specific structure and length of the alkyl chain can influence the compound’s overall properties and applications.
Propriétés
Formule moléculaire |
C19H24N2O4 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate |
InChI |
InChI=1S/C19H24N2O4/c1-5-6-9-13(20-18(24)25-19(2,3)4)12-21-16(22)14-10-7-8-11-15(14)17(21)23/h5-8,10-11,13H,9,12H2,1-4H3,(H,20,24) |
Clé InChI |
ODUGNRJWKXMSPZ-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC(CN1C(=O)C2=CC=CC=C2C1=O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


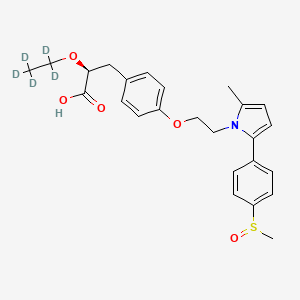

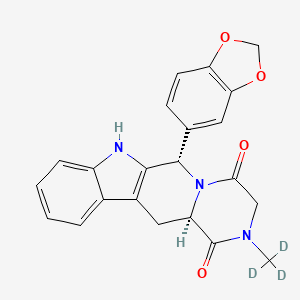
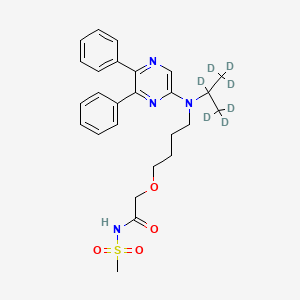


![5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)
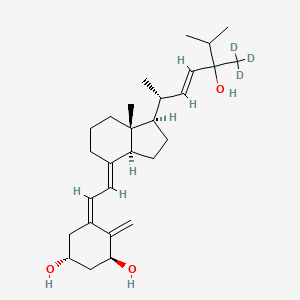

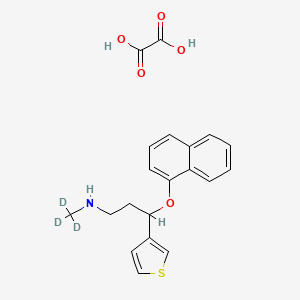
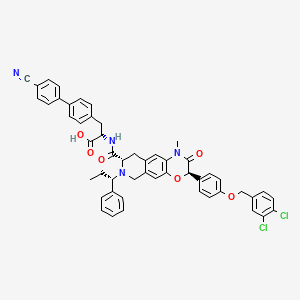
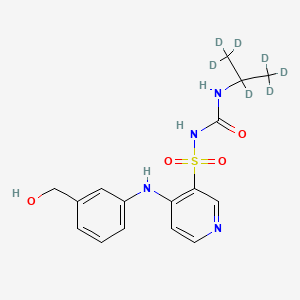
![2-Amino-2-[2-(propan-2-yl)-1,3-thiazol-4-yl]acetic acid dihydrochloride](/img/structure/B15145369.png)

